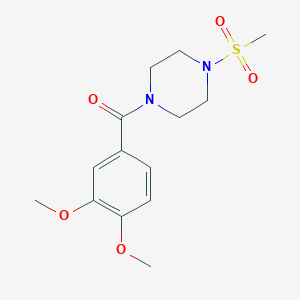

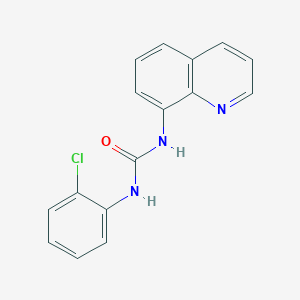

![molecular formula C15H17FN4S B5556172 5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)

5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazole compounds, including those with structures similar to 5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol, are of significant interest in organic chemistry due to their diverse biological activities and potential as corrosion inhibitors. These compounds are known for their various applications in medicinal chemistry, including as antimicrobial agents and in the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold [Srivastava et al., 2016; Ferrini et al., 2015].

Synthesis Analysis

The synthesis of related triazole compounds involves various strategies, including cyclization reactions and the use of different catalysts to achieve high yields and selectivity. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides offers a protected version of triazole amino acids, highlighting the controlled synthesis of triazole derivatives [Ferrini et al., 2015].

Molecular Structure Analysis

The molecular structure of triazole derivatives, including those similar to the compound of interest, can be analyzed using various spectroscopic techniques such as FT-IR, UV-visible, NMR, and single crystal X-ray diffraction. These analyses provide detailed information on the bond lengths, angles, and overall geometry of the compounds, facilitating the understanding of their structural characteristics [Shukla et al., 2014].

Chemical Reactions and Properties

Triazole compounds undergo a range of chemical reactions, including functionalization and interactions with metal ions to form complexes. These reactions are crucial for modifying the properties of triazole derivatives for specific applications, such as enhancing their biological activity or developing new materials [Hakobyan et al., 2017].

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. These properties can be determined using various analytical techniques, contributing to the development and optimization of triazole-based compounds for industrial and pharmaceutical use [Singh et al., 2020].

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their reactivity, stability, and potential as corrosion inhibitors, are of significant interest. Studies have shown that triazole compounds can offer high corrosion inhibition efficiency, making them valuable for protecting metals in various environments [Chauhan et al., 2019].

Applications De Recherche Scientifique

Synthesis and Characterization

5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol belongs to a class of compounds with potential applications in various scientific research areas due to their unique chemical properties. These compounds have been synthesized and characterized to understand their intermolecular interactions, which are crucial for their biological activities. Studies on derivatives of 1,2,4-triazoles, like the fluoro and chloro derivatives, have shown different types of intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, which were evaluated using Hirshfeld surfaces and supported by quantum mechanical calculations (Shukla et al., 2014).

Antimicrobial Activities

Synthesis from isonicotinic acid hydrazide and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives have been extensively explored. The creation of compounds like 4-[(arylmethylene)amino]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols has shown that these derivatives possess good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).

Biological Activity Prediction and Theoretical Studies

Theoretical analyses have been conducted to predict the biological activities of triazole compounds, considering their significance in organic chemistry for various applications, including corrosion inhibition and as potential drug candidates. For instance, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomers have been synthesized and analyzed through density functional theory (DFT) based calculations to show their feasibility in synthesis at room temperature and predict their biological activities (Srivastava et al., 2016).

Inhibitory Kinetics on Tyrosinase Activity

New Schiff’s base derivatives of triazoles have been synthesized and evaluated for their inhibitory effects on tyrosinase activities. These studies not only provide insights into the structure-activity relationships but also contribute to the development of antityrosinase agents, which are crucial in the field of dermatology and related medical research (Yu et al., 2015).

Propriétés

IUPAC Name |

3-cyclohexyl-4-[(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4S/c16-13-9-5-4-8-12(13)10-17-20-14(18-19-15(20)21)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBVSCDGQJXYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

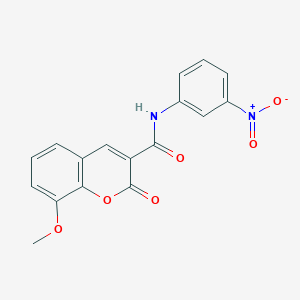

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)

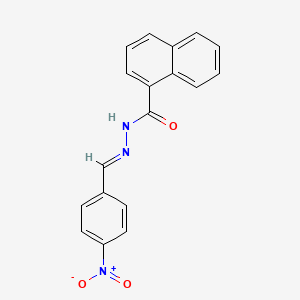

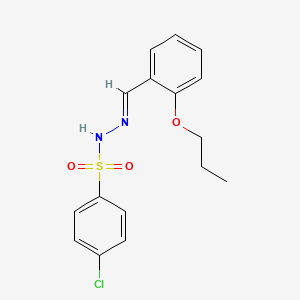

![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)

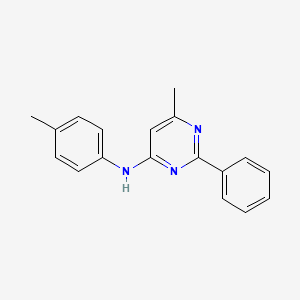

![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)

![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)

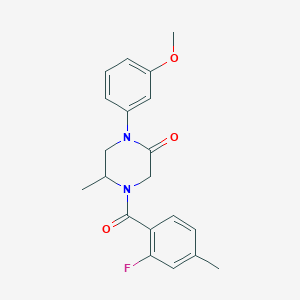

![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)